molecular formula C27H22ClFN8O4 B12043735 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No.: B12043735
M. Wt: 577.0 g/mol
InChI Key: RVDUTXKNBXKSRL-XAZZYMPDSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including nitration, oxidation, and coupling reactions. For instance, the preparation of similar oxadiazole derivatives involves nitration of precursor compounds followed by oxidation and coupling reactions .

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of amino groups typically yields nitro derivatives, while reduction of nitro groups yields amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and triazole derivatives.

Biology

In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its complex structure allows for multiple interactions with biological targets, making it a potential lead compound for drug discovery.

Industry

In industry, this compound may be used in the development of advanced materials, such as high-energy materials and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and triazole derivatives, such as:

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C27H22ClFN8O4

Molecular Weight

577.0 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C27H22ClFN8O4/c1-2-39-22-13-16(11-12-21(22)40-15-18-19(28)9-6-10-20(18)29)14-31-33-27(38)24-23(17-7-4-3-5-8-17)32-36-37(24)26-25(30)34-41-35-26/h3-14H,2,15H2,1H3,(H2,30,34)(H,33,38)/b31-14+

InChI Key

RVDUTXKNBXKSRL-XAZZYMPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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